Metil micofenolato

Descripción general

Descripción

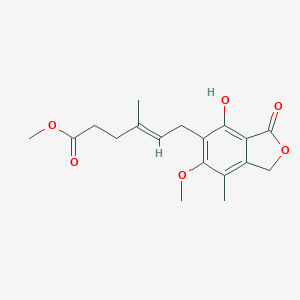

Methyl mycophenolate, also known as Methyl mycophenolate, is a useful research compound. Its molecular formula is C18H22O6 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl mycophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl mycophenolate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición del Virus de la Influenza A

Se ha encontrado que MAE inhibe la replicación de diferentes cepas del virus de la influenza A tanto in vitro como in vivo . Puede bloquear algunos pasos de la infección viral posterior a la adsorción y también puede inhibir la replicación viral a través de la activación de la vía celular Akt-mTOR-S6K . Es importante destacar que el tratamiento oral con MAE puede mejorar significativamente los síntomas de la neumonía y reducir los títulos virales pulmonares, así como mejorar la tasa de supervivencia de los ratones .

Actividad Inmunosupresora

El ácido micofenólico (MPA), del cual se deriva MAE, es un potente inhibidor de la inosina-5′-monofosfato deshidrogenasa (IMPDH) utilizado para la quimioterapia inmunosupresora . Como el profármaco éster de 2-morfolinoetilo de MPA, el micofenolato de mofetilo (MMF) es un inmunosupresor conocido que se utiliza para prevenir el rechazo en los trasplantes de órganos . Todos los derivados del MPA, incluido el MAE, mostraron una prometedora actividad inmunosupresora, lo que los convierte en posibles fármacos candidatos para los trasplantes de órganos y las enfermedades autoinmunes .

Seguimiento Terapéutico de Fármacos

El micofenolato de mofetilo (MMF) y el micofenolato de sodio, que se prescriben comúnmente como medicamentos inmunosupresores para pacientes que se han sometido a un trasplante de órgano sólido, se pueden controlar mediante la evaluación del MPA en plasma . Esto permite el seguimiento terapéutico de fármacos (TDM) de estos fármacos, asegurando que los pacientes reciban la dosis correcta .

Mecanismo De Acción

Target of Action

Methyl mycophenolate, also known as Mycophenolate mofetil (MMF), is a prodrug of mycophenolic acid (MPA). It primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

Methyl mycophenolate acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes, thereby inhibiting their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA disrupts the de novo pathway of guanine nucleotide synthesis, which is the primary source of these nucleotides for lymphocytes . This disruption leads to a decrease in DNA and RNA synthesis, thereby suppressing the proliferation of T and B lymphocytes .

Pharmacokinetics

Methyl mycophenolate is rapidly absorbed in the small intestine . The maximum concentration of its active metabolite, MPA, is attained 60 to 90 minutes following an oral dose . The average bioavailability of orally administered mycophenolate mofetil was found to be 94% . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate .

Result of Action

The action of Methyl mycophenolate leads to higher rates of successful transplantation by preventing the rejection of kidney, heart, or liver transplants . It also helps in the treatment of nephritis and other complications of autoimmune diseases . The drug’s action results in the suppression of the immune system, thereby preventing the body from attacking the transplanted organ or its own tissues in the case of autoimmune diseases .

Action Environment

The efficacy and stability of Methyl mycophenolate can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can affect the drug’s action . Additionally, factors like patient’s renal function, serum albumin levels, sex, and ethnicity can also influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

Methyl mycophenolate acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, methyl mycophenolate disrupts purine metabolism, leading to a reduction in the proliferation of T and B lymphocytes .

Cellular Effects

Methyl mycophenolate has a broad impact on cellular functions. It suppresses the immune response by inhibiting lymphocyte proliferation, thereby preventing the formation of antibodies that could lead to transplant rejection . It also modulates the function of other immune and non-immune cells, which may contribute to its therapeutic effects .

Molecular Mechanism

The active form of methyl mycophenolate, mycophenolic acid (MPA), exerts its effects at the molecular level by binding to and inhibiting the enzyme IMPDH . This inhibition disrupts the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed .

Temporal Effects in Laboratory Settings

The effects of methyl mycophenolate can change over time in laboratory settings. For instance, the drug’s impact on glial proliferation and apoptosis after excitotoxic injury has been shown to vary at different time points post-injury .

Dosage Effects in Animal Models

The effects of methyl mycophenolate can vary with different dosages in animal models. For example, in dogs, the commonly used dosage of 10 mg/kg twice a day has been reported to be effective, but higher doses often result in unacceptable gastrointestinal toxicity .

Metabolic Pathways

Methyl mycophenolate is involved in the purine metabolic pathway. It inhibits the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides .

Transport and Distribution

It is known that the drug is rapidly absorbed and primarily metabolized in the liver, with renal excretion .

Propiedades

IUPAC Name |

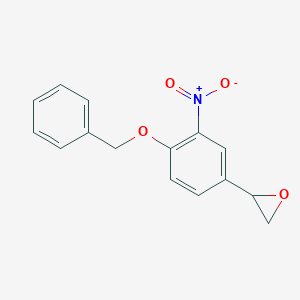

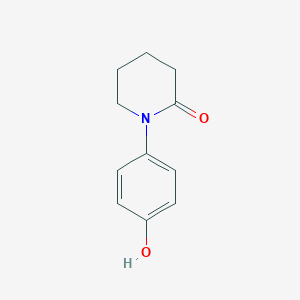

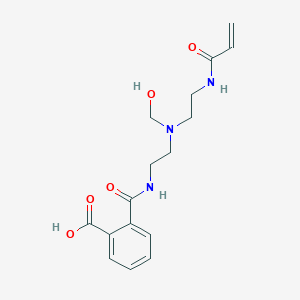

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXRQFLATDNYSS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112946 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31858-66-9 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research focuses on mycophenolic acid β-D-glucuronide, synthesized using methyl mycophenolate. Why is this synthesis route significant, and how does methyl mycophenolate contribute to the final compound's activity?

A1: The study explores a novel approach to synthesize mycophenolic acid β-D-glucuronide [] using methyl mycophenolate as a starting material. This is significant because the final compound demonstrated notable antitumor activity against Ehrlich solid tumors in mice []. While the paper doesn't delve into the specific mechanism behind the antitumor activity of the synthesized glucuronide, it suggests that the activity may be linked to the release of mycophenolic acid upon hydrolysis by β-glucuronidase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)